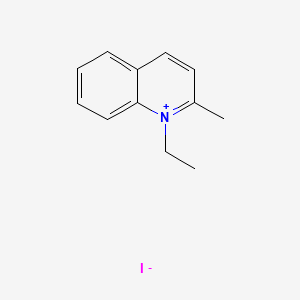

1-Ethyl-2-methylquinolinium iodide

描述

Overview of Quinolínium Salts as a Class of Organic Cations

Quinolinium salts are organic compounds derived from quinoline (B57606), a molecule composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. When the nitrogen atom in the quinoline ring is alkylated, it forms a quinolinium cation. This cation, paired with an anion, constitutes a quinolinium salt. These salts are a subset of a broader category known as organic cation transporters, which are involved in the transport of organic cations across cell membranes. nih.govnih.gov The positive charge on the nitrogen atom makes the quinolinium ring electron-deficient, influencing its reactivity and physical properties. This charge can be delocalized across the aromatic system, contributing to the stability of the cation. The nature of the alkyl group and the counter-ion can be varied to fine-tune the properties of the salt, such as its solubility and reactivity.

Historical Context of 1-Ethyl-2-methylquinolinium (B372601) Iodide in Chemical Synthesis

1-Ethyl-2-methylquinolinium iodide, a specific member of the N-alkyl quinolinium salt family, has a notable history in the field of chemical synthesis. It is primarily recognized as a key precursor in the synthesis of carbocyanine dyes. scbt.comthermofisher.comfishersci.cachemicalbook.com Carbocyanine dyes are a class of synthetic dyes that have found extensive use as sensitizers in photographic emulsions and as fluorescent probes in biomedical research. The synthesis of these dyes often involves the condensation of a quinolinium salt, such as this compound, with other heterocyclic compounds. The structure of this compound, featuring a reactive methyl group at the 2-position, is particularly well-suited for these condensation reactions. Research dating back to at least 1969 has investigated the charge-transfer complex and structure of this compound. rsc.org

Significance of Quinolínium Scaffolds in Advanced Materials and Synthetic Methodologies

The quinolinium scaffold is a versatile building block in the development of advanced materials and novel synthetic methodologies. In materials science, quinolinium-based structures are explored for their potential in creating photoluminescent coordination polymers and other functional materials. mdpi.com The planar and aromatic nature of the quinoline ring, combined with the positive charge of the quinolinium cation, can lead to unique packing arrangements in the solid state and interesting photophysical properties.

In synthetic chemistry, quinolinium salts serve as efficient intermediates. nih.gov They can be activated for nucleophilic attack at various positions on the quinoline ring, allowing for the introduction of diverse functional groups. This reactivity has been exploited in parallel synthesis to create libraries of compounds with potential pharmacological activity. nih.gov For instance, the use of quinolinium salts has been demonstrated in the preparation of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines. nih.gov Furthermore, recent research has developed methods for the iodination and amidation of N-alkyl quinolinium iodide salts, providing a pathway to synthesize 3-iodo-N-alkyl quinolinones with high regioselectivity. acs.orgfigshare.comnih.gov

Emerging Research Trajectories for Quinolínium Derivatives

The exploration of quinolinium derivatives continues to be an active area of research with several promising future directions. One significant trajectory is in the field of medicinal chemistry, where quinolinium scaffolds are being investigated for the development of new therapeutic agents. nih.govresearchgate.net Researchers are designing and synthesizing novel quinolinium derivatives with potential antibacterial and antioxidant properties. nih.govmdpi.comnih.gov For example, certain 1-methylquinolinium (B1204318) derivatives have been identified as potent inhibitors of the FtsZ protein, a key target for antibacterial drugs. nih.gov

Another area of emerging interest is the use of quinolinium salts in the development of sensors and probes. Their inherent fluorescence and ability to interact with various analytes make them attractive candidates for these applications. The development of new synthetic methods to functionalize the quinoline core will likely lead to a wider range of quinolinium-based compounds with tailored properties for specific applications in materials science, medicine, and beyond.

Properties of this compound

| Property | Value | Source |

| CAS Number | 606-55-3 | scbt.comthermofisher.com |

| Molecular Formula | C₁₂H₁₄IN | scbt.comthermofisher.comnih.gov |

| Molecular Weight | 299.15 g/mol | scbt.comthermofisher.comthermofisher.com |

| Appearance | Yellow to brown powder | thermofisher.comcymitquimica.com |

| Solubility | Soluble in water | fishersci.cachemicalbook.com |

| Melting Point | 244 °C (decomposes) | chemicalbook.com |

| IUPAC Name | 1-ethyl-2-methylquinolin-1-ium iodide | thermofisher.comthermofisher.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

1-ethyl-2-methylquinolin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N.HI/c1-3-13-10(2)8-9-11-6-4-5-7-12(11)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVSHJVOKFWBJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(C=CC2=CC=CC=C21)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883465 | |

| Record name | 1-Ethyl-2-methylquinolinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1-Ethylquinaldinium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

606-55-3 | |

| Record name | 1-Ethyl-2-methylquinolinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-methylquinolinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylquinaldinium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, 1-ethyl-2-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-2-methylquinolinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-methylquinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-2-methylquinolinium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TYE5J46RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Involving 1 Ethyl 2 Methylquinolinium Iodide

Direct Synthesis of 1-Ethyl-2-methylquinolinium (B372601) Iodide

1-Ethyl-2-methylquinolinium iodide is a quaternary ammonium (B1175870) salt that serves as a key precursor in various chemical syntheses, most notably in the production of cyanine (B1664457) dyes. researchgate.netscbt.comfishersci.com Its synthesis is primarily achieved through the direct alkylation of 2-methylquinoline (B7769805).

Alkylation Reactions of 2-Methylquinoline with Iodoethane

The most common and direct method for the synthesis of this compound is the quaternization of 2-methylquinoline with iodoethane. This reaction, a classic example of a Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom in the quinoline (B57606) ring on the electrophilic ethyl group of iodoethane. The iodide ion then acts as the counter-ion to the resulting positively charged quinolinium cation.

The general reaction is as follows:

2-Methylquinoline + Iodoethane → this compound

This synthesis has been reported to be achievable on a multigram scale, indicating its efficiency and practicality for producing significant quantities of the compound. researchgate.net

Optimization of Reaction Conditions for Scalable Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, reaction temperature, and pressure.

Solvent Effects in Quaternization Reactions

The choice of solvent plays a critical role in the rate of quaternization reactions. The rate of reaction is influenced by the solvent's polarity, its ability to solvate the transition state, and its boiling point, which often dictates the feasible reaction temperature. For similar quaternization reactions, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective. researchgate.netajol.info In some instances, the reaction can also be carried out in alcohols or even without a solvent, with the reactants being heated together directly. researchgate.net The rate constants for quaternization reactions have been observed to differ significantly with the solvent used, with DMSO often providing higher reaction rates at the same temperature compared to other solvents. researchgate.net

Table 1: Solvent Effects on Quaternization Reaction Rates (General Observations)

| Solvent | Polarity | General Effect on Reaction Rate |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | High | High reaction rates |

| Dimethylformamide (DMF) | High | Effective for quaternization |

| Acetonitrile | Moderate | Can be used, rates may vary |

| Ethanol (B145695) | High | Reaction is possible, often requires reflux |

This table provides a generalized overview based on typical quaternization reactions and is not specific to the synthesis of this compound.

Temperature and Pressure Optimization for Enhanced Yields

Temperature is a crucial factor in the synthesis of this compound. Generally, increasing the reaction temperature accelerates the rate of reaction. For many quaternization reactions, heating the mixture, often to the reflux temperature of the solvent, is common practice to achieve a reasonable reaction time and yield. ajol.info However, excessively high temperatures can lead to the degradation of reactants or products, thus an optimal temperature range must be determined experimentally.

While high-pressure synthesis is a technique used to influence reaction rates and product selectivity in certain chemical reactions, there is limited specific information available in the searched literature regarding its application to the synthesis of this compound. mpg.de In general, for reactions like the Menshutkin reaction, applying high pressure can lead to an increase in the reaction rate due to the formation of a more compact transition state. However, for practical laboratory and industrial-scale synthesis of this specific compound, optimization of solvent and temperature is more commonly employed.

Purification Techniques for Crystalline this compound

After the reaction is complete, the crude this compound often needs to be purified to obtain a crystalline product of high purity. Common purification techniques include:

Filtration and Washing: The solid product can be isolated by filtration and then washed with a suitable solvent to remove unreacted starting materials and byproducts. Acetone is a solvent that has been used for washing in similar syntheses. ajol.info

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is soluble, and then the solution is cooled slowly, allowing the desired compound to crystallize out in a purer form, leaving impurities in the solution. The choice of solvent is critical for successful recrystallization.

Column Chromatography: For smaller scale preparations or when high purity is essential, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase. ajol.info

The structure of the purified crystalline this compound has been confirmed by single-crystal X-ray diffraction. researchgate.net

Derivatization Reactions Utilizing this compound as a Precursor

This compound is a valuable precursor in the synthesis of a class of organic dyes known as cyanine dyes. researchgate.netscbt.comfishersci.com These dyes are characterized by having two nitrogen-containing heterocyclic rings linked by a polymethine bridge.

The methyl group at the 2-position of the quinolinium ring is activated by the positively charged nitrogen atom, making its protons acidic. In the presence of a base, this methyl group can be deprotonated to form a reactive methylene (B1212753) base. This intermediate can then undergo condensation reactions with various electrophiles, such as other heterocyclic salts containing a reactive group, to form the extended conjugated system of a cyanine dye.

For example, it can be reacted with other quinolinium salts or different heterocyclic compounds in the presence of a base (like pyridine (B92270) or triethylamine) and often with a dehydrating agent like acetic anhydride (B1165640) to facilitate the condensation. ajol.info The length of the polymethine chain and the nature of the heterocyclic rings determine the absorption and fluorescence properties of the resulting cyanine dye. researchgate.net

A notable example of a cyanine dye derived from a similar quinolinium precursor is 1,1′-Diethyl-2,2′-cyanine iodide, also known as pseudoisocyanine (B1232315) iodide. sigmaaldrich.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1′-Diethyl-2,2′-cyanine iodide |

| This compound |

| 2-Methylquinoline |

| Acetic anhydride |

| Acetone |

| Dimethylformamide |

| Dimethyl sulfoxide |

| Ethanol |

| Iodoethane |

| Potassium carbonate |

| Pyridine |

Condensation Reactions for the Synthesis of Carbocyanine Dyes

This compound is a cornerstone in the synthesis of carbocyanine dyes. fishersci.cacymitquimica.com The key to its reactivity is the methyl group at the C2 position, which is activated by the adjacent quaternary nitrogen atom. This activation renders the methyl protons acidic, allowing the group to act as a nucleophile in condensation reactions with various electrophiles, forming the characteristic polymethine chain of cyanine dyes. These dyes are noted for their strong absorption and fluorescence properties, with applications in photography, biology, and materials science.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with a carbonyl group. nih.gov The activated methyl group of this compound can readily participate in Knoevenagel-type condensations. When reacted with a diverse range of aldehydes and ketones, a wide array of derivatives can be synthesized.

The reaction is typically base-catalyzed, with weak bases like piperidine (B6355638) or pyridine often employed to deprotonate the active methyl group, generating a reactive methylene base intermediate. This intermediate then attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. The structural diversity of the resulting products is achieved by varying the carbonyl-containing reactant, leading to a vast library of quinoline-based derivatives. This method's versatility allows for the fine-tuning of the electronic and steric properties of the final molecule.

This compound is a direct precursor to pseudoisocyanine (PIC), a well-studied dye known for its ability to form J-aggregates. organic-chemistry.orgyoutube.com The synthesis of 1,1'-diethyl-2,2'-cyanine (B8074920) iodide, a classic pseudoisocyanine, is achieved through the self-condensation of two molecules of this compound in the presence of a strong base. In this reaction, one molecule's activated methyl group attacks the C2 position of a second molecule, leading to the formation of a monomethine bridge connecting the two quinoline rings.

Isocyanine analogues, which feature a methine bridge at different positions (e.g., connecting the 2-position of one ring to the 4-position of another), can also be synthesized. nih.gov These reactions are crucial for creating dyes with specific spectroscopic properties, as the linkage position significantly influences the electronic structure and, consequently, the absorption and emission spectra of the dye.

Table 1: Synthesis of Cyanine Analogues

| Precursor(s) | Reagent/Conditions | Product Name | Dye Class |

|---|---|---|---|

| This compound (2 equiv.) | Strong Base (e.g., NaOH/EtOH) | 1,1'-Diethyl-2,2'-cyanine iodide | Pseudoisocyanine |

Styrylquinoline derivatives are formed through the condensation of this compound with various aromatic aldehydes. researchgate.netwikipedia.org This reaction, a specific type of Knoevenagel condensation, extends the conjugation of the quinoline system, leading to the formation of intensely colored styryl dyes.

The reaction involves the deprotonation of the C2-methyl group of the quinolinium salt, followed by its nucleophilic attack on the carbonyl carbon of an aromatic aldehyde (e.g., benzaldehyde (B42025) or a substituted benzaldehyde). The subsequent elimination of a water molecule yields the final E-styrylquinoline derivative. The choice of the aromatic aldehyde allows for the introduction of different substituents on the styryl moiety, which modulates the photophysical properties of the resulting dye. researchgate.net

Table 2: Synthesis of Styrylquinoline Derivatives from Aromatic Aldehydes

| Aldehyde Reactant | Base/Solvent | Product |

|---|---|---|

| Benzaldehyde | Piperidine/Ethanol | 1-Ethyl-2-(2-phenylvinyl)quinolinium iodide |

| 4-Nitrobenzaldehyde | Piperidine/Ethanol | 1-Ethyl-2-[2-(4-nitrophenyl)vinyl]quinolinium iodide |

Reactions with Aldehydes under Solvent-Free Conditions

In line with the principles of green chemistry, the condensation of this compound with aldehydes can be performed under solvent-free conditions. rsc.orgtue.nl This methodology typically involves mixing the solid reactants with a catalytic amount of a base, such as quinine (B1679958) or an ammonium salt, and applying heat or allowing the reaction to proceed at room temperature. researchgate.netrsc.org

Solvent-free Knoevenagel condensations offer several advantages, including reduced environmental impact, simpler work-up procedures, and often higher yields due to the high concentration of reactants. rsc.org The reaction proceeds by forming a eutectic mixture or by direct solid-state reaction, facilitated by the catalyst, to yield the corresponding styrylquinoline derivatives. This approach is efficient and atom-economical for producing these valuable compounds. tue.nl

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the quinolinium ring, caused by the positively charged quaternary nitrogen, makes it susceptible to nucleophilic attack. While the aromatic system is generally stable, under certain conditions, nucleophiles can add to the ring, leading to the formation of dihydroquinoline derivatives.

More commonly, the iodide counter-ion can participate in nucleophilic substitution reactions. The iodide is a good leaving group and can be exchanged for other anions by metathesis reactions, allowing for the synthesis of other 1-ethyl-2-methylquinolinium salts (e.g., chloride, bromide, tetrafluoroborate) with different properties and solubilities.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While less common for quaternary salts themselves, derivatives of this compound can be employed in these transformations. For instance, a halogenated quinolinium salt could serve as an electrophilic partner in reactions like the Suzuki or Heck coupling.

Recent studies have shown that transition metal catalysts like nickel can undergo oxidative addition to quinolinium salts in Suzuki-type couplings, suggesting a pathway for these reactions. nih.gov This involves an SN1-like mechanism where the catalyst adds to the transiently formed quinolinium cation. nih.gov This opens the possibility for the direct use of quinolinium species in cross-coupling.

The Heck reaction, which couples an aryl halide with an alkene, could potentially be applied to a halo-substituted this compound to introduce alkenyl groups onto the quinoline core. wikipedia.org Similarly, a Suzuki coupling could link the quinolinium scaffold to various aryl or vinyl boronic acids. libretexts.org These reactions would significantly expand the synthetic utility of the 1-ethyl-2-methylquinolinium framework, allowing for the creation of complex, functionalized molecules. researchgate.net

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Potential Quinolinium Substrate | Coupling Partner | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Halo-substituted this compound | Aryl/Vinyl Boronic Acid | Aryl/Vinyl-substituted quinolinium salts |

| Heck Coupling | Halo-substituted this compound | Alkene | Alkenyl-substituted quinolinium salts |

Exploration of Reaction Mechanisms and Intermediates

The reactivity of this compound is a subject of detailed mechanistic studies that aim to elucidate the pathways of its formation and subsequent transformations. These investigations are crucial for optimizing reaction conditions and for the rational design of novel functional molecules.

Mechanistic Investigations of Quaternization Processes

The formation of this compound is achieved through the quaternization of 2-methylquinoline with ethyl iodide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.gov In this process, the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic ethyl group of ethyl iodide, with the iodide ion serving as the leaving group.

The reaction proceeds via a single, concerted step where the new carbon-nitrogen bond forms simultaneously with the breaking of the carbon-iodine bond. The transition state involves a pentacoordinate carbon atom, and the reaction rate is dependent on the concentrations of both the nucleophile (2-methylquinoline) and the electrophile (ethyl iodide).

The reactivity of the quinoline nucleus in this SN2 reaction is significantly influenced by the electronic properties of any substituents present on the aromatic rings. The principles of the Hammett equation can be applied to quantitatively understand these effects. libretexts.orgresearchgate.netresearchgate.net The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).

For the quaternization of substituted quinolines, electron-donating groups (EDGs) on the carbocyclic ring increase the nucleophilicity of the nitrogen atom, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, slowing down the quaternization process. researchgate.net This relationship can be illustrated with a Hammett plot, where a negative ρ value would be expected, indicating the buildup of positive charge at the reaction center in the transition state.

Table 1: Influence of Substituents on the Quaternization of Quinolines (Illustrative)

| Substituent (at C6) | Hammett σₚ Constant | Expected Relative Rate of Quaternization |

| -NH₂ | -0.66 | Increases |

| -OCH₃ | -0.27 | Increases |

| -CH₃ | -0.17 | Increases |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Decreases |

| -Br | +0.23 | Decreases |

| -CN | +0.66 | Decreases |

| -NO₂ | +0.78 | Decreases |

Note: This table is illustrative and based on established Hammett principles. The actual magnitude of the effect would depend on the specific reaction conditions.

Characterization of Transient Species in Condensation Reactions

This compound is a pivotal starting material for the synthesis of various classes of cyanine dyes. nih.govsigmaaldrich.com These syntheses typically involve condensation reactions where the activated methyl group of this compound reacts with a suitable electrophile, often in the presence of a base. The investigation of these reactions has led to the identification and characterization of key transient species.

In the synthesis of asymmetrical trimethine cyanine dyes, one of the most important transient species is the hemicyanine intermediate . nih.gov These intermediates are formed when the quinolinium salt is reacted with a molecule that provides a portion of the polymethine chain. For instance, the reaction of this compound with an appropriate reagent can form a hemicyanine which is then reacted with another heterocyclic quaternary salt to yield the final asymmetrical dye. nih.gov

The characterization of these transient species can be challenging due to their often short lifetimes. However, techniques such as nuclear magnetic resonance (NMR) spectroscopy have been successfully employed to identify and confirm the structure of stable intermediates in cyanine dye synthesis. sigmaaldrich.comnih.govacs.org For example, ¹H NMR analysis can confirm the formation of N-acyl precursors which are activated intermediates in some synthetic routes. acs.org In cases where intermediates are less stable, transient absorption spectroscopy can be a powerful tool to detect and characterize their fleeting existence, although specific data for intermediates from this compound is not extensively published. Computational modeling also provides insights into the preferred conformations and electronic structures of these intermediates. nih.gov

Kinetic Studies of Derivatization Pathways

The study of the kinetics of derivatization reactions involving this compound provides valuable information about reaction rates, mechanisms, and the factors that influence them. A key area of interest is the kinetics of cyanine dye formation.

While specific kinetic data for the derivatization of this compound itself is not widely available in the literature, studies on the formation of related cyanine dye aggregates offer insights into the types of kinetic profiles that can be expected. For example, the formation of J-aggregates of 1,1'-diethyl-2,2'-cyanine iodide in aqueous solutions has been studied using UV-Vis spectroscopy. researchgate.net The growth of the characteristic J-aggregate absorption band over time was found to follow a reverse exponential curve, described by the equation:

J₅₇₃ = J₀(1 - exp(-kt))

where J₅₇₃ is the absorption intensity at 573 nm at time t, J₀ is the maximum intensity, and k is the rate constant. researchgate.net This type of kinetic behavior suggests a process that approaches a maximum conversion or equilibrium state.

Table 2: Kinetic Data for the Formation of 1,1'-Diethyl-2,2'-cyanine Iodide J-Aggregates (Illustrative Example)

| Time (minutes) | Absorbance at 573 nm (Arbitrary Units) |

| 0 | 0.00 |

| 10 | 0.35 |

| 20 | 0.60 |

| 30 | 0.78 |

| 40 | 0.89 |

| 50 | 0.95 |

| 60 | 0.98 |

Note: This data is illustrative of the kinetic profile observed in the formation of cyanine J-aggregates and demonstrates the application of kinetic studies in understanding processes involving quinolinium iodide derivatives. researchgate.net

The rate-determining step in the synthesis of cyanine dyes from quinolinium salts is often the initial deprotonation of the active methyl group by a base to form a reactive methylene base, or the subsequent condensation step, depending on the specific reactants and conditions. Factors such as the strength of the base, the solvent polarity, and the temperature can all have a significant impact on the reaction kinetics.

Crystallographic and Supramolecular Architecture of 1 Ethyl 2 Methylquinolinium Iodide

Single Crystal X-ray Diffraction Analysis

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This powerful analytical technique has been employed to unravel the structural characteristics of 1-Ethyl-2-methylquinolinium (B372601) iodide, providing a wealth of information about its molecular and supramolecular features.

Determination of Crystal System and Space Group

The crystallographic analysis of 1-Ethyl-2-methylquinolinium iodide reveals that it crystallizes in the monoclinic system. researchgate.netrsc.org The specific space group has been identified as P2₁/c . researchgate.netrsc.org This space group is centrosymmetric and is one of the most common space groups for organic molecules.

The unit cell parameters for this compound have been determined as follows:

| Parameter | Value |

| a | 7.187 ± 0.002 Å |

| b | 15.914 ± 0.002 Å |

| c | 10.331 ± 0.002 Å |

| β | 94.67 ± 0.01° |

| Z | 4 |

Table 1: Unit Cell Parameters of this compound. researchgate.netrsc.org

The unit cell contains four formula units (Z=4) of this compound. researchgate.netrsc.org

Analysis of Molecular Geometry and Bond Parameters

Detailed bond lengths and angles for the 1-ethyl-2-methylquinolinium cation have been determined through the X-ray diffraction study. While a comprehensive list of all bond parameters is extensive, key features include the characteristic bond lengths within the fused aromatic rings, which are intermediate between single and double bonds, and the geometry around the nitrogen atom, which is consistent with its quaternary ammonium (B1175870) nature. The ethyl and methyl substituents will have standard C-C and C-H bond lengths and tetrahedral geometries where applicable.

Elucidation of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

Although not explicitly detailed in the primary literature for this specific compound, based on the crystal structures of related quinolinium and pyridinium (B92312) halides, it is highly probable that weak C-H···I hydrogen bonds exist. mdpi.com These interactions would involve the hydrogen atoms of the quinolinium ring and the ethyl and methyl groups acting as hydrogen bond donors, and the iodide anion acting as the acceptor. These types of hydrogen bonds are recognized as significant forces in directing the crystal packing of organic salts.

Furthermore, the presence of an iodide anion opens the possibility of halogen bonding . While the iodide anion itself is a halogen bond acceptor, the term more specifically refers to interactions where a covalently bound halogen atom acts as an electrophilic species. In this structure, the primary role of the iodide is as an anion and a hydrogen bond acceptor. The closest contact reported between the iodide anion and the carbon atoms of the quinolinium ring is 3.93 Å, which is a significant indicator of the electrostatic interactions at play. researchgate.netrsc.org

Crystal Packing Motifs and Supramolecular Assemblies

The arrangement of the 1-ethyl-2-methylquinolinium cations and iodide anions in the crystal lattice gives rise to distinct packing motifs. The planar quinolinium cations are stacked in columns that run parallel to the a-axis of the unit cell. researchgate.netrsc.org These stacks are characterized by alternating interplanar spacings of 3.4 Å and 3.6 Å, indicative of π-π stacking interactions between the aromatic rings of adjacent cations. researchgate.netrsc.org Such stacking is a common feature in the crystal structures of planar aromatic molecules and contributes significantly to the stability of the crystal.

Comparison with Related Quinolínium Halides

The crystal structure of this compound can be compared with that of other quinolinium halides to understand the influence of the cation and anion on the resulting solid-state assembly. For instance, studies on other N-alkyl-3-halogenopyridinium iodides have shown that C-H···I hydrogen bonds and, where applicable, C-X···I (X = Br, I) halogen bonds are prevalent. mdpi.com The nature of the N-alkyl substituent can also influence the packing, with different alkyl chains leading to variations in the supramolecular architecture. The planarity of the quinolinium ring and its tendency to form stacked structures is a recurring motif in this class of compounds. The specific arrangement and the interplanar distances in the stacks can, however, be modulated by the nature and position of the substituents on the quinolinium ring and the identity of the halide anion.

Polymorphism and Crystallization Studies

At present, there is no specific information available in the surveyed scientific literature regarding polymorphism or detailed crystallization studies for this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The absence of such studies suggests that either this compound does not exhibit significant polymorphic behavior under standard crystallization conditions, or it has not yet been the subject of in-depth investigation in this area. Further research would be required to explore the potential for different crystalline forms of this compound and to systematically study the influence of various solvents and crystallization conditions on its crystal growth and morphology.

Solvent-Induced Polymorphism

Solvent-induced polymorphism is a phenomenon where a compound crystallizes into different crystal structures, known as polymorphs, depending on the solvent used for crystallization. While specific studies exhaustively detailing solvent-induced polymorphism for this compound are not extensively documented in publicly available literature, the principles of crystallization suggest that the choice of solvent could indeed influence its solid-state structure.

The interaction between the solute and solvent molecules is a critical factor during nucleation and crystal growth. Solvents with different polarities, hydrogen bonding capabilities, and molecular sizes can lead to the formation of different supramolecular synthons, which are the building blocks of the crystal lattice. researchgate.net For ionic compounds like this compound, polar solvents might favor the formation of specific ion-pairing configurations in solution, which can then translate into a particular polymorphic form upon crystallization. Conversely, less polar solvents could promote different pre-crystalline arrangements.

In the broader context of organic compounds, it is known that the presence of certain solvents can lead to the formation of solvates, where the solvent molecule is incorporated into the crystal structure. Upon removal of the solvent, a different, and potentially metastable, polymorphic form may result. Although no specific solvates of this compound are reported, this remains a theoretical possibility that could be explored through systematic crystallization studies using a variety of solvents.

Growth Techniques for High-Quality Single Crystals

The successful growth of high-quality single crystals of this compound is a prerequisite for its structural elucidation and the investigation of its physical properties. The slow evaporation solution growth technique is a commonly employed and effective method for obtaining single crystals of organic salts. whiterose.ac.uk

This technique involves dissolving the compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The choice of solvent is crucial; it should be one in which the compound is moderately soluble. umass.edu A solvent in which the compound is too soluble will require a very large volume of solvent to be evaporated, while a solvent in which it is poorly soluble may not dissolve enough material to yield substantial crystals.

The process of slow evaporation involves allowing the solvent to evaporate from the solution at a controlled rate. This can be achieved by loosely covering the container with a material that allows for slow solvent vapor diffusion, such as parafilm with a few small perforations. umass.edu The container is then left in an environment free from mechanical disturbances and significant temperature fluctuations. As the solvent evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation that initiates nucleation and subsequent crystal growth. The slow rate of this process allows for the orderly arrangement of molecules into a well-defined crystal lattice, minimizing defects and leading to high-quality single crystals. For quinolinium derivatives, this method has been successfully utilized to obtain crystals suitable for X-ray diffraction analysis. whiterose.ac.uk

Impact of Crystallization Conditions on Structural Features

The conditions under which a crystal is grown can have a significant impact on its structural features, including its morphology (external shape) and the potential for the formation of different polymorphs. Key parameters that influence the crystallization outcome include the choice of solvent, the rate of cooling or evaporation, the level of supersaturation, and the presence of impurities.

The rate at which supersaturation is achieved is another critical factor. Rapid cooling or fast evaporation can lead to a high level of supersaturation, which may favor the nucleation of a metastable polymorph according to Ostwald's rule of stages. whiterose.ac.uk Slower, more controlled conditions generally favor the formation of the most thermodynamically stable polymorph.

Furthermore, the presence of even small amounts of impurities can influence crystal growth. Impurities can be incorporated into the crystal lattice, leading to defects, or they can adsorb onto crystal surfaces, inhibiting growth and altering the crystal habit. For ionic compounds like this compound, the presence of other ions in the crystallization solution could potentially lead to the formation of co-crystals or mixed-salt structures. Therefore, the purity of the starting material is paramount for obtaining crystals with well-defined and reproducible structural features.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within the 1-Ethyl-2-methylquinolinium (B372601) iodide molecule.

1H NMR Spectral Assignments and Chemical Shift Analysis

The 1H NMR spectrum of 1-Ethyl-2-methylquinolinium iodide displays a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the quinolinium ring are typically observed in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns are dictated by their position on the ring and their coupling with neighboring protons.

The protons of the N-ethyl group and the 2-methyl group appear in the upfield region. The ethyl group's methylene (B1212753) (–CH2–) protons are adjacent to the positively charged nitrogen atom, which causes a downfield shift relative to a typical alkane. These methylene protons are further split into a quartet by the neighboring methyl (–CH3) protons. Conversely, the methyl protons of the ethyl group appear as a triplet. The protons of the methyl group at the 2-position of the quinoline (B57606) ring appear as a singlet, as they have no adjacent protons to couple with.

To interact with the data, please click on the table rows.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.5 - 9.5 | Multiplet |

| N-CH2 Protons | ~4.5 | Quartet |

| 2-CH3 Protons | ~3.0 | Singlet |

| N-CH2-CH3 Protons | ~1.5 | Triplet |

13C NMR Spectral Assignments and Structural Elucidation

The 13C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbon atoms of the quinolinium ring resonate at lower field (higher ppm values) due to their sp2 hybridization and the aromatic ring current. The quaternary carbons, those with no attached protons, often show less intense signals. The chemical shifts of the ring carbons are sensitive to the substitution pattern. researchgate.netlibretexts.org

The carbon of the 2-methyl group and the two carbons of the N-ethyl group appear at higher field. The carbon atom directly bonded to the nitrogen (N-CH2) is deshielded compared to the terminal methyl carbon (N-CH2-CH3).

To interact with the data, please click on the table rows.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic C=C/C=N | 110 - 160 |

| N-CH2 Carbon | ~50 |

| 2-CH3 Carbon | ~20 |

| N-CH2-CH3 Carbon | ~15 |

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies can provide insights into the dynamic processes occurring within the molecule, such as the rotation around single bonds. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes. For this compound, VT-NMR could be used to study the rotational barrier of the N-ethyl group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformations, which would coalesce into a single averaged signal as the temperature is increased.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. nih.govnih.gov

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound exhibit a number of characteristic absorption bands that can be assigned to specific vibrational modes of the molecule.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl and methyl groups are found in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinolinium ring system give rise to strong bands in the 1500-1650 cm⁻¹ region.

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds occur at lower frequencies, typically below 1500 cm⁻¹.

The presence of the iodide counter-ion does not typically give rise to a distinct signal in the mid-IR region but can influence the vibrational modes of the cation through electrostatic interactions. researchgate.net Comparing the IR and Raman spectra can be useful, as some vibrational modes may be more active in one technique than the other due to molecular symmetry and selection rules. nih.gov

To interact with the data, please click on the table rows.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Quinolinium Ring | C=C and C=N Stretching | 1500 - 1650 |

| Aliphatic C-H | Bending | < 1500 |

| Aromatic C-H | Bending | < 1000 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of this compound, particularly due to its conjugated π-system and its nature as a charge-transfer complex.

The absorption of UV-Vis light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The primary chromophore is the conjugated π-system of the quinolinium ring. The electronic transitions observed in the UV-Vis spectrum are predominantly π → π* transitions, where an electron is excited from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org

The extended conjugation in the quinolinium ring system lowers the energy gap between the HOMO and LUMO compared to simpler aromatic systems, shifting the absorption to longer wavelengths. The presence of substituents on the quinolinium ring, namely the ethyl and methyl groups, can cause subtle shifts in the absorption maxima. This compound serves as a precursor in the synthesis of carbocyanine dyes, which are known for their strong and sharp absorptions in the visible region, a property directly related to the extensive delocalized π-electron systems of the quinolinium core. scbt.comfishersci.cafishersci.fi

A significant feature in the electronic spectrum of this compound arises from its existence as an ionic organic charge-transfer (CT) complex. rsc.org In this complex, the electron-rich iodide anion (I⁻) acts as the electron donor, while the electron-deficient quinolinium cation serves as the electron acceptor.

The absorption of light can trigger an intermolecular charge-transfer transition, where an electron is effectively transferred from the iodide ion to the quinolinium ring. This creates a new, distinct absorption band that is not characteristic of either isolated ion. Studies on analogous pyridinium-iodide complexes have shown that these CT interactions are significant and can be readily studied using spectrophotometry. researchgate.net The energy of this CT band is highly sensitive to the distance and orientation between the donor (iodide) and the acceptor (quinolinium cation). researchgate.net

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. Charge-transfer complexes like this compound are known to exhibit pronounced solvatochromism.

The ground state of the ion pair is stabilized by polar solvents through dipole-ion interactions. The excited state, resulting from the charge transfer, has a different dipole moment. Consequently, a change in solvent polarity will stabilize the ground and excited states to different extents, altering the energy gap (ΔE) for the electronic transition. Spectrophotometric studies of similar N-alkylpyridinium iodide complexes show that the solvent environment significantly impacts the association of the ions into a charge-transfer complex. researchgate.net Solvents can be classified as "associating" or "dissociating," which directly influences the intensity and position of the charge-transfer absorption band. For instance, nonpolar solvents may favor the formation of the intimate ion-pair complex, while highly polar solvents like water can solvate the individual ions so effectively that the charge-transfer interaction is weakened or destroyed. researchgate.net

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of the elemental composition of this compound. hilarispublisher.com Unlike unit mass resolution instruments, which provide mass-to-charge ratios as integers, HRMS instruments (such as Orbitrap or FT-ICR) can measure m/z values with extremely high accuracy and precision, typically to within 5 parts per million (ppm). nih.govcuni.cz

For this compound, the analysis focuses on the cation, [C₁₂H₁₄N]⁺. The theoretical exact mass of this cation can be calculated by summing the precise masses of its constituent atoms (¹²C = 12.000000 u, ¹H = 1.007825 u, ¹⁴N = 14.003074 u). An HRMS measurement provides an experimental mass that can be compared to this theoretical value. A match within a narrow tolerance (e.g., < 5 ppm) provides definitive evidence for the elemental formula C₁₂H₁₄N⁺, ruling out other potential combinations of atoms that might have the same nominal mass but a different exact mass. hilarispublisher.com This high resolving power is also capable of separating the target ion from other co-eluting species or background noise that might interfere with the measurement in lower-resolution instruments. hilarispublisher.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-ethyl-2-methylquinolin-1-ium iodide thermofisher.com |

| CAS Number | 606-55-3 scbt.com |

| Molecular Formula | C₁₂H₁₄IN nih.gov |

| Molecular Weight | 299.15 g/mol scbt.com |

| Appearance | Yellow to brown powder thermofisher.com |

Fluorescence and Photoluminescence Spectroscopy

Fluorescence spectroscopy provides insights into the electronic structure and excited state properties of molecules. Quinolinium salts are known to be fluorescent, and their photophysical properties are of significant interest.

The emission characteristics of this compound, including its emission maximum and quantum yield, are crucial parameters that define its fluorescence behavior. While specific data for this compound is not available in the search results, related N-methylquinolinium cations are known to fluoresce. rsc.org The quantum yield, which is the ratio of photons emitted to photons absorbed, is a key measure of fluorescence efficiency. colostate.edu This value is influenced by various factors, including the solvent environment and the presence of quenchers.

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased. This can occur through various mechanisms, including collisional (dynamic) quenching and static quenching. colostate.edu In the case of this compound, the iodide ion itself can act as a quencher. nih.gov Iodide is known to promote intersystem crossing to the triplet state, a non-radiative decay pathway that competes with fluorescence. nih.govresearchgate.net This "heavy atom effect" can significantly reduce the fluorescence quantum yield.

The quenching of quinolinium fluorescence can also be induced by other molecules. For example, N-methylquinolinium fluorescence is quenched by water and alcohols through a proposed photoinduced proton-coupled electron transfer (PCET) mechanism. rsc.org

Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two light-sensitive molecules. The efficiency of FRET is highly dependent on the distance between the donor and acceptor molecules, making it a valuable tool for measuring nanoscale distances. While specific FRET applications involving this compound as a donor or acceptor are not detailed in the provided search results, its fluorescent properties suggest potential utility in FRET-based assays, provided a suitable spectral overlap with a partner chromophore exists.

The photophysical properties of quinolinium derivatives can be tuned by modifying their chemical structure. For example, the introduction of different substituents on the quinoline ring can alter the emission wavelength and quantum yield. This compound itself is a precursor in the synthesis of carbocyanine dyes, which are a class of intensely colored and fluorescent compounds with wide-ranging applications. chemicalbook.comfishersci.fiscbt.com The properties of these resulting dyes are directly influenced by the structure of the quinolinium precursor. The photophysical properties of cycloplatinated(II) complexes containing vinylpyridine ligands, which are structurally related to quinolines, have been shown to be influenced by the nature of ancillary phosphine (B1218219) ligands. mdpi.com This demonstrates the principle that systematic structural modifications can be used to tailor the photophysical characteristics of heterocyclic compounds for specific applications.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other electronic properties with high accuracy.

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable structure of the 1-ethyl-2-methylquinolinium (B372601) cation. Functionals such as B3LYP are commonly used for this purpose in conjunction with a suitable basis set. researchgate.netnih.gov The optimization provides key structural parameters like bond lengths and angles.

The electronic structure calculations reveal how electrons are distributed within the molecule, which is fundamental to its reactivity and physical properties. The presence of the positively charged nitrogen atom and the aromatic quinoline (B57606) ring system results in a delocalized positive charge across the cation.

Table 1: Representative Optimized Geometric Parameters for the 1-Ethyl-2-methylquinolinium Cation (Calculated)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.37 Å |

| N1-C9 | 1.38 Å | |

| N1-C11 (Ethyl) | 1.48 Å | |

| C2-C10 (Methyl) | 1.50 Å | |

| Bond Angle | C2-N1-C9 | 120.5° |

| C2-N1-C11 | 119.5° | |

| C9-N1-C11 | 120.0° | |

| Dihedral Angle | C9-N1-C11-C12 | ~90° (perpendicular) |

Note: These values are representative for quinolinium systems and can be calculated using DFT methods like B3LYP/6-31G(d,p). The actual values would be determined from a specific calculation.

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical spectrum can be generated. These predicted shifts are then compared with experimental data to confirm the molecular structure. For 1-ethyl-2-methylquinolinium iodide, calculations would predict distinct signals for the ethyl and methyl protons, as well as for the protons on the quinoline ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, a known charge-transfer complex, these calculations can identify the transitions responsible for its color, including the charge-transfer band involving the iodide anion and the quinolinium cation. rsc.org

Table 2: Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Methyl (on C2) | ~2.8 | ~22 |

| Ethyl (-CH₂) | ~4.8 | ~55 |

| Ethyl (-CH₃) | ~1.6 | ~15 |

| Aromatic CH | 7.5 - 9.0 | 118 - 148 |

| Quaternary C | - | 128 - 158 |

Note: These are illustrative values. Actual predicted shifts depend on the level of theory, basis set, and solvent model used in the calculation. nih.govnih.gov

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. ajchem-a.comyoutube.com

HOMO-LUMO Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. In the case of this compound, the HOMO is typically located on the iodide anion, while the LUMO is centered on the quinolinium cation, facilitating the charge-transfer interaction. rsc.org

Charge Distribution: DFT can be used to calculate the distribution of electronic charge throughout the molecule. Methods like Natural Bond Orbital (NBO) analysis or mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can visualize charge distribution. physchemres.org For the 1-ethyl-2-methylquinolinium cation, an MEP map would show a region of high positive potential (typically colored blue) delocalized over the quinolinium ring system, indicating its electrophilic nature. The iodide anion would be a region of high negative potential (colored red).

Table 3: Quantum Chemical Parameters Derived from DFT (Illustrative)

| Parameter | Definition | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.0 to 4.0 |

| Ionization Potential (I) | -E(HOMO) | 5.5 to 6.5 |

| Electron Affinity (A) | -E(LUMO) | 2.0 to 3.0 |

Note: These values are representative for similar organic salts and provide insights into their electronic behavior and reactivity. researchgate.netajchem-a.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of their dynamic behavior. mdpi.com This is particularly useful for studying molecules in solution.

While DFT provides a static, minimum-energy structure, MD simulations reveal how the molecule behaves in a dynamic environment like a solvent. For the 1-ethyl-2-methylquinolinium cation, MD simulations can explore:

Conformational Flexibility: The rotation around the single bonds, particularly the C-N and C-C bonds of the ethyl group, leads to different conformations. MD simulations can track the populations of these conformers and the energy barriers for interconversion.

Molecular Motion: The simulation tracks the translational and rotational motion of the cation in solution, providing insights into its mobility and interactions with its surroundings.

MD simulations are exceptionally well-suited for studying the interactions between a solute and solvent molecules, as well as between ions in a salt. nih.gov

Solvation Shells: In a polar solvent like water, the simulation would show the formation of structured solvation shells around the 1-ethyl-2-methylquinolinium cation and the iodide anion. Water molecules would orient their oxygen atoms towards the cation and their hydrogen atoms towards the anion.

Ion-Pairing: MD simulations can quantify the extent of ion-pairing between the cation and the iodide anion in solution. By calculating the radial distribution function (RDF) between the nitrogen atom of the cation and the iodide ion, one can determine the average distance and arrangement of the ion pair. This is critical for understanding the properties of the salt in solution, as the formation of contact ion pairs versus solvent-separated ion pairs can significantly affect its behavior. The simulations can elucidate the dynamic equilibrium between these states.

Quantum Chemical Calculations for Reactivity Prediction

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be computed to visualize the charge distribution and predict the sites for intermolecular interactions. For the 1-Ethyl-2-methylquinolinium cation, the positive charge is delocalized across the quinoline ring system, but specific regions will exhibit a greater positive potential, making them more susceptible to nucleophilic attack. DFT calculations on related quinoline derivatives have shown that these computational approaches are invaluable for understanding and predicting their chemical properties and for designing new molecules with tailored functionalities. researchgate.net

Table 1: Calculated Electronic Properties of an Analogous Quinolinium Derivative (Illustrative Example)

| Parameter | Calculated Value (a.u.) | Interpretation |

| HOMO Energy | -0.25 | Indicates electron-donating capacity |

| LUMO Energy | -0.10 | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 0.15 | Relates to chemical reactivity and stability |

Note: The data in this table is illustrative and based on calculations for analogous quinolinium systems. Specific values for this compound would require dedicated computational studies.

A critical application of quantum chemical calculations is the investigation of reaction mechanisms through the analysis of transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and, consequently, the reaction rate. For this compound, a key reaction is its condensation with various aldehydes to form cyanine (B1664457) dyes.

While specific transition state calculations for the reactions of this compound are not extensively documented in publicly available literature, the general mechanism is understood to involve the deprotonation of the methyl group at the 2-position to form a reactive methylene (B1212753) base. This is followed by a nucleophilic attack of the methylene base on the carbonyl carbon of an aldehyde. Theoretical studies on analogous condensation reactions, such as the reaction of sp2 organolithium compounds with formaldehyde (B43269), have been performed using DFT. nih.gov These studies characterize the geometry of the transition state, including the forming and breaking bond lengths, and calculate the activation energy of the reaction. nih.gov

For the condensation reaction leading to cyanine dyes, the transition state would involve the formation of a new carbon-carbon bond between the methyl carbon of the quinolinium salt and the carbonyl carbon of the aldehyde. The geometry of this transition state is crucial for understanding the stereochemistry and regioselectivity of the reaction. For instance, the Bürgi-Dunitz angle, which describes the trajectory of nucleophilic attack on a carbonyl center, is a key parameter that can be determined from transition state calculations. nih.govmdpi.com

Table 2: Representative Transition State Data for an Analogous Nucleophilic Addition to a Carbonyl Group (Illustrative Example)

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | < 2.1 | Energy barrier for the reaction to occur. nih.gov |

| C-C forming bond length (Å) | ~2.0-2.5 | Distance between the nucleophile and the electrophilic carbon in the transition state. |

| C=O bond length (Å) | > 1.23 | Elongation of the carbonyl bond in the transition state. |

| Bürgi-Dunitz Angle (°) | ~107 | Trajectory of the nucleophilic attack. mdpi.com |

Note: This data is illustrative and based on theoretical studies of analogous nucleophilic addition reactions. nih.govmdpi.com The actual values for reactions involving this compound may vary.

Computational chemistry provides a powerful platform for the rational design of new derivatives of this compound with specific, desired properties. By systematically modifying the structure of the parent molecule in silico and calculating the resulting properties, researchers can screen a large number of potential candidates before committing to their synthesis. This approach saves significant time and resources.

A major area of interest is the design of novel cyanine dyes with tailored optical properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the absorption and fluorescence spectra of molecules. researchgate.net By making systematic changes to the structure of the quinolinium core or the nature of the aldehyde used in the condensation reaction, it is possible to fine-tune the resulting dye's color and fluorescence characteristics. For example, extending the conjugation length of the polymethine chain in cyanine dyes is known to cause a bathochromic (red) shift in the absorption maximum. TD-DFT calculations can accurately predict the magnitude of this shift, enabling the design of dyes that absorb and emit at specific wavelengths, which is crucial for applications in bio-imaging and as photosensitizers.

The rational design of new derivatives is not limited to optical properties. DFT calculations can also be used to predict how structural modifications will affect the reactivity, stability, and solubility of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions on the quinoline ring can significantly alter the electronic properties of the quinolinium salt, thereby influencing its reactivity in subsequent reactions. This predictive power allows for the development of new quinolinium-based compounds for a wide range of applications, from materials science to medicinal chemistry.

Advanced Applications and Functional Materials Development

Precursors in Dye Chemistry

1-Ethyl-2-methylquinolinium (B372601) iodide serves as a fundamental building block in the synthesis of a diverse range of dyes, particularly cyanine (B1664457) dyes. Its reactive 2-methyl group readily participates in condensation reactions with various aldehydes and other electrophilic species, enabling the construction of extended π-conjugated systems responsible for the vibrant colors and unique photophysical properties of these dyes.

Synthesis of Cyanine Dyes for Imaging and Sensing

1-Ethyl-2-methylquinolinium iodide is a key precursor in the synthesis of carbocyanine dyes. scbt.comthermofisher.com Cyanine dyes are characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine bridge. The length and composition of this bridge are primary determinants of the dye's absorption and emission wavelengths. nih.gov

The synthesis of cyanine dyes often involves a condensation reaction. For instance, monomethine cyanine dyes can be synthesized through the condensation of two heterocyclic quaternary salts, such as this compound, in the presence of a basic reagent. nih.gov A well-known example is the synthesis of 1,1'-Diethyl-2,2'-cyanine (B8074920) iodide (also known as pseudoisocyanine (B1232315) iodide), which involves the reaction of this compound with a suitable coupling agent. sigmaaldrich.com

Trimethine cyanine dyes, which have a three-carbon bridge, can be prepared by reacting two molecules of a quinaldine (B1664567) salt, like this compound (quinaldine ethyl iodide), with reagents like formaldehyde (B43269) or ethyl orthoformate in the presence of acetic anhydride (B1165640). nih.gov More complex, asymmetrical cyanine dyes are synthesized by first creating a hemicyanine intermediate from one quaternary salt, which then reacts with a second, different salt molecule. nih.gov

The general synthetic strategy involves a one-step condensation reaction between this compound and a suitable aldehyde, often catalyzed by a base like piperidine (B6355638) in a solvent such as ethanol (B145695) or methanol. mdpi.comuq.edu.auscispace.com This straightforward approach allows for the creation of a wide variety of cyanine derivatives for specific imaging and sensing applications. For example, the reaction with 10-ethyl-10H-phenothiazine-3-carbaldehyde yields the dye PQI, and reaction with 3-formyl-9-ethyl carbazole (B46965) produces the dye EQC. uq.edu.auscispace.com

| Precursors | Catalyst/Solvent | Resulting Dye/Probe | Application |

| This compound, 2-hydroxy-5-methoxy benzaldehyde (B42025) | Piperidine/Methanol | L-ol | "Naked-Eye" detection of Hypochlorous Acid mdpi.comresearchgate.net |

| This compound, 10-ethyl-10H-phenothiazine-3-carbaldehyde | Piperidine/Ethanol | PQI | Fluorescent probe for Hypochlorous Acid uq.edu.au |

| This compound, 3-formyl-9-ethyl carbazole | Piperidine/Ethanol | EQC | Fluorescent probe for Bisulfite scispace.com |

| 1-Ethyl-4-methylquinolinium (B11710019) iodide, 4-hydroxybenzaldehyde (B117250) | - | HQ | Fluorescent probe for Hypochlorous Acid rsc.org |

Applications in Biological Staining and Fluorescent Probes

Cyanine dyes derived from quinolinium salts are extensively used as fluorescent probes in biology. researchgate.net Their ability to exhibit a dramatic increase in fluorescence intensity upon binding to biomolecules, such as nucleic acids, makes them invaluable for detection and quantification. researchgate.net For example, monomeric carbocyanine dyes like TO-PRO®-1 (a structural analog) are cell-impermeant and serve as high-affinity stains for nucleic acids in dead or fixed cells, showing strong fluorescence only when bound. biotium.com

These dyes are employed in a variety of biological applications, including hematology and histology. sigmaaldrich.com Cationic dyes, a class that includes quinolinium derivatives, have proven effective in staining living nerve terminals, such as neuromuscular junctions. nih.gov The resulting fluorescent probes can be used for long-term monitoring of cellular viability and for imaging the functional activity of neurons and mitochondria. biotium.comlumiprobe.com

Development of "Naked-Eye" Colorimetric Sensors

The pronounced color changes exhibited by certain quinolinium-based dyes upon interaction with specific analytes have been exploited to create "naked-eye" colorimetric sensors. These sensors allow for the qualitative or semi-quantitative detection of a target substance without the need for sophisticated instrumentation. mdpi.com

A notable application is the detection of hypochlorous acid (HOCl), a reactive oxygen species. A probe synthesized from this compound and 2-hydroxy-5-methoxy benzaldehyde changes color from pale yellow to blue specifically in the presence of HOCl. mdpi.com Similarly, another probe synthesized with 10-ethyl-10H-phenothiazine-3-carbaldehyde shows a distinct color change from brown to yellow upon reacting with HOCl, enabling its visual detection in water samples. uq.edu.au A probe developed from 1-ethyl-4-methylquinolinium iodide and 4-hydroxybenzaldehyde changes from pale yellow to pink in the presence of HOCl, demonstrating its utility as a visual indicator. rsc.org These probes offer a rapid, selective, and simple method for monitoring important chemical species. mdpi.comuq.edu.aursc.org

Nonlinear Optical (NLO) Materials

Quinoline (B57606) and its derivatives are recognized for their potential in the design and synthesis of molecules with nonlinear optical (NLO) properties. researchgate.net The quinoline moiety, with its π-conjugated system, can facilitate the intramolecular charge transfer (ICT) that is crucial for NLO activity. researchgate.net Materials with strong third-order NLO responses are sought after for applications in optical switching, optical data storage, and power limiting. nih.gov

Design and Synthesis of Quinolinium-Based NLO Crystals

The design of NLO materials often involves creating molecules with a π-conjugated skeleton that can support efficient intramolecular charge transfer. researchgate.net Quinoline derivatives are widely utilized for this purpose. researchgate.net While the direct synthesis of NLO crystals from this compound is a specific area of research, the broader strategy involves incorporating the quinolinium scaffold into larger molecular structures designed to enhance NLO properties. For instance, quinoline-based chalcones and other derivatives have been synthesized and investigated for their NLO potential. mdpi.com The synthesis of novel organic single crystals, such as quinoline 4-nitrophenol (B140041) (QNP), demonstrates the utility of the quinoline core in creating materials for NLO applications. researchgate.net The quaternization to form salts like quinolinium can enhance the electron-withdrawing nature of the heterocycle, which is a key factor in designing molecules with large hyperpolarizabilities. researchgate.net

Third-Order Nonlinear Optical Properties and Z-scan Technique Analysis